molecular formula C20H26ClNO3 B141112 Benactyzine hydrochloride CAS No. 57-37-4

Benactyzine hydrochloride

Cat. No.: B141112
CAS No.: 57-37-4
M. Wt: 363.9 g/mol
InChI Key: ZCEHOOLYWQBGQO-UHFFFAOYSA-N
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Description

Benactyzine Hydrochloride is an anticholinergic drug that was historically used in the treatment of clinical depression and anxiety disorders. It was introduced to the market in the United States in 1957 by Merck under the tradename Suavitil. it was later withdrawn from the market due to serious side effects, including dry mouth, nausea, and at high doses, deliriant and hallucinogenic effects .

Preparation Methods

The synthesis of Benactyzine Hydrochloride involves the esterification of benzilic acid with 2-(diethylamino)ethanol. The reaction typically requires an acid catalyst and is conducted under reflux conditions. The product is then purified through recrystallization. Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

Benactyzine Hydrochloride undergoes several types of chemical reactions:

    Oxidation: It can be oxidized under strong oxidative conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester and amine functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Benactyzine Hydrochloride has been used in various scientific research applications:

Mechanism of Action

Benactyzine Hydrochloride exerts its effects by blocking the action of acetylcholine at muscarinic receptors in the central and peripheral nervous systems. This inhibition reduces the activity of the parasympathetic nervous system, leading to its anticholinergic effects. The molecular targets include muscarinic acetylcholine receptors, and the pathways involved are those related to cholinergic neurotransmission .

Comparison with Similar Compounds

Benactyzine Hydrochloride is similar to other anticholinergic drugs such as atropine, scopolamine, and dicyclomine. it has a greater antimuscarinic action compared to atropine and provides greater protection in experimental organophosphate poisoning when combined with a cholinesterase reactivator . Its uniqueness lies in its specific chemical structure and its historical use as an antidepressant.

Similar Compounds

Properties

IUPAC Name

2-(diethylamino)ethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3.ClH/c1-3-21(4-2)15-16-24-19(22)20(23,17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14,23H,3-4,15-16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEHOOLYWQBGQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8052774
Record name Benactyzine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>54.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11533009
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

57-37-4
Record name Benactyzine hydrochloride
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Record name Benactyzine hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benactyzine hydrochloride
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16339
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Record name Benzeneacetic acid, .alpha.-hydroxy-.alpha.-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride (1:1)
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Record name Benactyzine hydrochloride
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URL https://comptox.epa.gov/dashboard/DTXSID8052774
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Record name Benactyzine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.295
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Record name BENACTYZINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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